Isoquinoline-1,7-diamine

Overview

Description

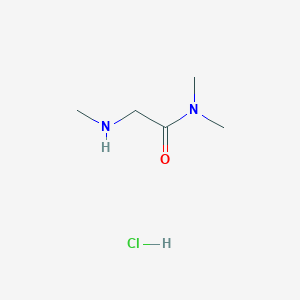

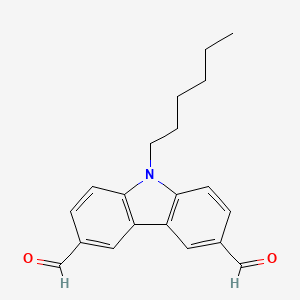

Isoquinoline-1,7-diamine is a compound with the CAS Number: 244219-96-3 . Its IUPAC name is 1,7-isoquinolinediamine . It has a molecular weight of 159.19 . The compound is stored at room temperature .

Synthesis Analysis

Isoquinoline and its derivatives have been synthesized through several methods. The Pomeranz-Fritsch method involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis . The Bischler-Napieralski reaction cyclizes beta-phenylethylamine under acid catalysis . The Pictet-Spengler reaction uses a condensation reaction of a beta-phenylethylamine and an aldehyde or ketone . The Schlittler-Müller modification of the Pomeranz-Fritsch reaction is a more efficient process, offering higher yields .

Molecular Structure Analysis

The molecular formula of Isoquinoline-1,7-diamine is C9H9N3 . The InChI code is 1S/C9H9N3/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H,10H2,(H2,11,12) .

Chemical Reactions Analysis

Isoquinoline synthesis has seen significant progress over the years . A palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization provides isoquinolines in excellent yields and short reaction times . Sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation gives various substituted isoquinolines .

Physical And Chemical Properties Analysis

Isoquinoline-1,7-diamine is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base . The base strength is comparable to that of pyridine and quinoline .

Scientific Research Applications

Synthesis of Conjugated Polymers

Isoquinoline-1,7-diamine is utilized in the synthesis of conjugated polymers, which are key materials for organic electronics. These polymers exhibit semiconducting properties and are used in the development of field-effect transistors. The electron-withdrawing nature of isoquinoline derivatives aids in achieving high-performance semiconducting materials .

Radical Cascade Reactions

In synthetic chemistry, isoquinoline derivatives are pivotal in radical cascade reactions. These reactions are essential for constructing complex molecules with high precision. Isoquinoline-1,7-diamine serves as a building block in these reactions, enabling the synthesis of diverse organic compounds .

Chemosensor Development

Isoquinoline-1,7-diamine plays a role in the development of chemosensors. These sensors are designed to detect specific chemical substances or ions. The amino groups in the compound can be functionalized to create imines, amines, thioureas, and hydrazones, which are crucial for the sensing mechanism .

Biological Activity Studies

The isoquinoline scaffold is present in many natural alkaloids, which exhibit a wide range of biological activities. Isoquinoline-1,7-diamine can be used to synthesize isoquinoline alkaloids, which are studied for their potential anti-cancer, anti-malarial, and other pharmacological properties .

Catalysis

Isoquinoline derivatives, including isoquinoline-1,7-diamine, are investigated for their catalytic properties. They can act as ligands in metal-catalyzed reactions or as organocatalysts in various organic transformations, contributing to more efficient and greener chemical processes .

Material Science

In material science, isoquinoline-1,7-diamine is explored for its application in creating novel materials with unique properties. Its incorporation into polymers or other materials can lead to advancements in areas such as light-emitting diodes, photovoltaic cells, and sensors .

Mechanism of Action

Target of Action

Isoquinoline-1,7-diamine is a member of the isoquinoline family, a large group of natural products . Isoquinolines are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products . .

Mode of Action

Isoquinolines generally resemble pyridine in their stability against chemical attack . They are weakly basic heterocycles and can undergo quaternization and conversion to N-oxides

Biochemical Pathways

Isoquinoline alkaloids, including Isoquinoline-1,7-diamine, are involved in diverse biological activities . They play key roles in modifications to primary metabolism, iminium reactivity, and spontaneous reactions in the molecular and evolutionary origins of these pathways . .

Pharmacokinetics

Isoquinolines are generally stable compounds

Result of Action

Isoquinoline-1,3-dione compounds, which are related to Isoquinoline-1,7-diamine, have been found to possess high electron affinity values , suggesting potential antioxidant activity

Action Environment

The action of Isoquinoline-1,7-diamine can be influenced by various environmental factors. For instance, the synthesis of isoquinoline derivatives has been achieved under different conditions, including metal catalysts and catalyst-free processes in water . .

Safety and Hazards

The safety information for Isoquinoline-1,7-diamine includes several hazard statements such as H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

Isoquinoline and its derivatives have demonstrated a wide range of biological activities, making them an important class of natural alkaloids . The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . This has led to the development of new strategies and the implementation of semi-synthesis or total synthesis .

properties

IUPAC Name |

isoquinoline-1,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIYPHIFMLGHFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618968 | |

| Record name | Isoquinoline-1,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoquinoline-1,7-diamine | |

CAS RN |

244219-96-3 | |

| Record name | Isoquinoline-1,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1612142.png)

![4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1612152.png)

![Ethyl 7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B1612156.png)